REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:4]=[C:5]([C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][C:8]=1[OH:9].[C:13]([O-:16])(=[O:15])[CH3:14].[Na+].[C:18](OC(=O)C)(=[O:20])[CH3:19]>C(O)(=O)C>[C:13]([O:16][CH2:2][C:3]1[CH:4]=[C:5]([C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][C:8]=1[O:9][C:18](=[O:20])[CH3:19])(=[O:15])[CH3:14] |f:1.2|
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Name
|
|
Quantity
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108 g
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Type
|
reactant
|
Smiles
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ClCC=1C=C(C=CC1O)C(C)=O
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Name
|
|
Quantity
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54 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISTILLATION
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Details
|
by distilling under reduced pressure
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Type
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DISSOLUTION
|
Details
|
The gummy residue was dissolved in water (500 ml.)
|
Type
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EXTRACTION
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Details
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the aqueous solution was extracted with chloroform (3×300 ml.)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
|
Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
DISTILLATION
|
Details
|
This was distilled under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=1C=C(C=CC1OC(C)=O)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |